8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound belonging to the class of triazolopyrazines
Preparation Methods
The synthesis of 8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazolopyrazine core followed by functional group modifications to introduce the amino, nitrophenyl, and phenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.
1,2,4-triazino[4,3-a]quinoxalines: Studied for their potential as therapeutic agents.
N-nitroso-triazolopyrazine: Investigated for its formation pathways and potential contamination in drug products.
8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one stands out due to its specific structural features and its potent biological activities, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C17H12N6O3 |
---|---|
Molecular Weight |
348.32 g/mol |
IUPAC Name |
8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H12N6O3/c18-15-16-20-22(12-6-8-13(9-7-12)23(25)26)17(24)21(16)10-14(19-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19) |
InChI Key |
LBSVNCGFPQLKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)N |
Origin of Product |
United States |
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